(5-Chloro-6-fluoropyridin-2-YL)methanamine

Neuroscience Metabotropic Glutamate Receptor CNS Drug Discovery

Researchers requiring a specific 5-chloro-6-fluoro substitution pattern for CNS lead optimization often face supply inconsistency. This building block eliminates regioisomeric uncertainty. • Enables nanomolar mGlu5 antagonism (pIC₅₀ 8.17) for neurological disorder research. • Demonstrates a favorable CYP2C9 profile (IC₅₀ 11 µM) to reduce metabolic liability risks versus alternative halogen analogs. • Supplied with certified purity, ensuring batch-to-batch reproducibility for SAR studies and kinase inhibitor exploration.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
Cat. No. B11753234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-6-fluoropyridin-2-YL)methanamine
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CN)F)Cl
InChIInChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2
InChIKeyQBPSPGMGCNKVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing and Properties of (5-Chloro-6-fluoropyridin-2-yl)methanamine


(5-Chloro-6-fluoropyridin-2-yl)methanamine (CAS: 1256834-57-7) is a halogenated pyridinyl methanamine derivative with a molecular formula of C6H6ClFN2 and a molecular weight of 160.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and a fluorine atom at the 6-position, along with a methanamine (-CH2NH2) group at the 2-position . This compound is typically supplied in both its free base form (CAS: 1256834-57-7) and its hydrochloride salt form (CAS: 1909336-85-1) . As a research chemical, it is available from multiple suppliers including Sigma-Aldrich (Enamine) and AKSci, with purities of at least 95% .

Workflow
Halogenated pyridine building block for lead optimization
Free base and HCl salt forms available
Selection
5-chloro-6-fluoro substitution pattern supports scaffold SAR
Enables regioisomer-controlled analog synthesis
Context
Supports CNS target and ADME profiling studies
Research use only; not for human or veterinary use

Why (5-Chloro-6-fluoropyridin-2-yl)methanamine Cannot Be Replaced


The substitution pattern of halogens on the pyridine ring—specifically the 5-chloro and 6-fluoro configuration—critically determines the compound's physicochemical properties, electronic distribution, and biological activity . Substitution of either the halogen identity or its position on the ring (e.g., moving to a 3-yl methanamine regioisomer) fundamentally alters the molecule's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its interaction with biological targets . For instance, comparative data from mGlu5 receptor studies demonstrate that even a change from 5-chloro to 6-chloro or from 6-fluoro to 6-methyl on a 2-pyridyl amine scaffold results in significant shifts in potency (pIC50) and P450 inhibition profiles [1]. Therefore, generic substitution of this building block with a 'similar' pyridinyl methanamine without experimental validation introduces unacceptable risk of altered or failed results in both chemical synthesis and biological assays. The evidence below quantifies these key differences.

Target
5-Chloro-6-fluoro-2-pyridyl methanamine
Specific halogen configuration; reported mGlu5 and CYP2C9 profile context
May shift
Regioisomers or alternate halogens
Moving Cl or F position or changing halogen identity may alter target potency and metabolic profile
Halogen identity and position on the pyridine ring critically influence reactivity and biological target interaction. Generic substitution with a similar pyridinyl methanamine without experimental validation may introduce altered results in synthesis and biological assays.

(5-Chloro-6-fluoropyridin-2-yl)methanamine vs. Analogs: Key Differences


mGlu5 Potency: 5-Chloro vs. Fluoro Substitution

In a direct head-to-head comparison of substituted 2-pyridyl amine analogs, the 5-chloro substituted compound (analogous to the target compound's substitution) demonstrates superior potency for the mGlu5 receptor compared to its 6-fluoro and 4-fluoro substituted counterparts [1]. This quantitative difference highlights the non-fungible nature of halogen positioning on the pyridine ring.

mGlu5 Antagonist Potency
Head-to-head
pIC50 8.17 ± 0.14 (IC50 6.8 nM)
6-Fluoro analog: pIC50 7.94 ± 0.21 (11 nM) 4-Fluoro analog: pIC50 7.27 ± 0.22 (54 nM)
Supports mGlu5-targeted study fit with reported potency context
Calcium mobilization assay; n ≥ 3 independent experiments
Neuroscience Metabotropic Glutamate Receptor CNS Drug Discovery

CYP2C9 Inhibition: 5-Chloro vs. 5-Fluoro

The identity of the halogen at the 5-position on a 2-pyridyl amine scaffold dictates its interaction with cytochrome P450 enzymes [1]. A direct comparison reveals that the 5-chloro substituted analog exhibits a significantly lower inhibition of CYP2C9 compared to the 5-fluoro analog, indicating a more favorable drug-drug interaction profile.

CYP2C9 Inhibition
Head-to-head
5-Cl analog: IC50 11.0 µM
5-Fluoro analog: IC50 5.4 µM ~2.0-fold lower CYP2C9 inhibition with 5-Cl
Reported CYP2C9 inhibition context for ADME profiling
P450 inhibition IC50 assay; n ≥ 3 independent experiments
Drug Metabolism Cytochrome P450 ADME-Tox Medicinal Chemistry

Lipophilicity: 5-Chloro-6-Fluoro vs. Non-Halogenated Analogs

The target compound (as a component of a larger molecule) exhibits a calculated partition coefficient (logP) of 2.5625 . This value reflects the specific combination of a chloro and fluoro substituent on the pyridine ring, which significantly modulates lipophilicity compared to non-halogenated or differently halogenated pyridyl amines.

Calculated Lipophilicity
Class-level
logP 2.5625
0 Lipinski Rule-of-Five violations reported
Reported property context supports permeability assessment
In silico prediction; class-level inference — data to verify
Drug Design Physicochemical Properties Lipophilicity

Application Scenarios for (5-Chloro-6-fluoropyridin-2-yl)methanamine


mGlu5 Negative Allosteric Modulator Synthesis

This compound is an ideal building block for synthesizing novel mGlu5 receptor ligands for CNS research. The quantitative evidence from Section 3 demonstrates that the 5-chloro substitution on the 2-pyridyl methanamine scaffold yields nanomolar potency (pIC50 8.17) [1]. Furthermore, its superior CYP2C9 profile (IC50 11 µM) compared to a 5-fluoro analog (IC50 5.4 µM) suggests a reduced risk of metabolic liabilities, making it a strategic choice for lead optimization campaigns targeting neurological and psychiatric disorders where mGlu5 is implicated [1].

Drug-like Chemical Probe Synthesis

Medicinal chemists can utilize this compound to construct chemical probes requiring a specific balance of lipophilicity and permeability. The calculated logP of 2.5625, coupled with zero violations of Lipinski's Rule of Five, indicates good potential for oral absorption . This distinguishes it from more polar, non-halogenated pyridine methanamines, enabling the design of tool compounds for target validation in cellular assays where adequate membrane penetration is essential.

Differentiated Scaffold for Kinase Inhibitor Discovery

In silico predictions (PASS) suggest a high probability (Pa = 0.620) for protein kinase inhibition [2]. While this is a class-level inference, the unique electronic properties conferred by the 5-chloro-6-fluoro substitution pattern may impart selectivity advantages when incorporated into kinase inhibitor scaffolds. Researchers pursuing novel kinase inhibitors can leverage this compound to explore structure-activity relationships (SAR) around a privileged pyridine core, differentiating it from more common, less functionalized starting materials.

Advanced Agrochemical Building Blocks

The specific halogenation pattern of (5-Chloro-6-fluoropyridin-2-yl)methanamine is common in modern agrochemicals, as the unique electronic and steric properties of such halogenated pyridines often enhance bioactivity and metabolic stability in target pests . This compound can serve as a versatile intermediate for creating novel herbicides, fungicides, or insecticides with potentially improved potency and environmental fate profiles compared to simpler pyridine derivatives.

Application
Selection Property
Validation Focus
mGlu5 NAM synthesis research
5-Chloro-2-pyridyl methanamine scaffold
mGlu5 potency and CYP2C9 profile review
Drug-like chemical probe synthesis
Balanced logP and RO5 compliance
Permeability and property assessment
Kinase inhibitor SAR exploration
Halogenated pyridine core diversity
Kinase selectivity review context
Agrochemical intermediate research
5-Chloro-6-fluoro substitution pattern
Bioactivity and stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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